molecular formula C13H14N2O2 B12968846 Ethyl 2-benzyl-1H-imidazole-5-carboxylate

Ethyl 2-benzyl-1H-imidazole-5-carboxylate

Cat. No.: B12968846
M. Wt: 230.26 g/mol
InChI Key: DIRXNBPCOGXXEN-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. This compound features an ethyl ester group at the 5-position and a benzyl group at the 2-position of the imidazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-benzyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with glyoxal and ammonium acetate, followed by esterification with ethanol to yield the desired product. The reaction conditions often require a catalyst, such as erbium triflate, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Ethyl 2-benzyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-benzyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-benzyl-1H-imidazole-5-carboxylate is unique due to the presence of both the benzyl and ethyl ester groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its versatility as an intermediate in organic synthesis and its potential as a pharmacologically active compound.

Biological Activity

Ethyl 2-benzyl-1H-imidazole-5-carboxylate is a compound within the imidazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological potential, structure-activity relationships (SAR), and specific case studies related to this compound.

Overview of Imidazole Derivatives

Imidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of the imidazole ring in various compounds often enhances their interaction with biological targets.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that derivatives of benzimidazole, a related class, show potent activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 2 to 19 µg/ml against various pathogens .

Anticancer Properties

The anticancer potential of imidazole derivatives has been extensively studied. A study involving various substituted imidazoles showed that certain compounds could inhibit cancer cell growth effectively. The growth inhibition was quantified using the GI50 metric (the concentration required to inhibit 50% of cell growth), with some compounds demonstrating promising results against multiple cancer cell lines .

Antiviral Activity

Recent studies have highlighted the antiviral effects of imidazole derivatives against viruses such as Yellow Fever and Zika virus. Compounds designed based on the benzimidazole scaffold have shown effective inhibition in low micromolar ranges, indicating a promising avenue for developing antiviral agents .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various imidazole derivatives, revealing that modifications in the side chains significantly affect biological activity. For instance, the introduction of electron-withdrawing groups tends to enhance potency against specific targets .

Table 1: Summary of Biological Activities of this compound and Related Compounds

Activity TypeMIC/EC50 ValuesReference
Antimicrobial2 - 19 µg/ml
Anticancer (GI50)Varies by compound
AntiviralEC50 = 1.7 - 4.5 µM

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 2-benzyl-1H-imidazole-5-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)11-9-14-12(15-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15)

InChI Key

DIRXNBPCOGXXEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N1)CC2=CC=CC=C2

Origin of Product

United States

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